molecular formula C7H5N3O B11923671 3h-Imidazo[4,5-b]pyridine-7-carbaldehyde

3h-Imidazo[4,5-b]pyridine-7-carbaldehyde

Cat. No.: B11923671
M. Wt: 147.13 g/mol
InChI Key: UHNMCFPOWZCWBU-UHFFFAOYSA-N
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Description

3h-Imidazo[4,5-b]pyridine-7-carbaldehyde is a chemical intermediate of significant interest in pharmaceutical research and development. Its core structure, the imidazo[4,5-b]pyridine scaffold, is a recognized privileged structure in medicinal chemistry due to its close resemblance to naturally occurring purines . This structural analogy allows derivatives to interact effectively with a wide range of biological targets, including various enzymes and receptors . This compound is primarily valued as a versatile building block for the synthesis of more complex molecules. The presence of the aldehyde functional group at the 7-position makes it a key intermediate for various chemical transformations, such as reductive amination and condensation reactions, enabling the introduction of diverse amine-containing side chains and other functional groups . This is crucial for generating compound libraries for structure-activity relationship (SAR) studies. Research into the imidazo[4,5-b]pyridine scaffold has demonstrated its potential in developing novel anticancer agents . Derivatives have been identified as potent inhibitors of various kinase targets, including Aurora-A kinase, a key regulator of cell division often overexpressed in cancers . Other derivatives have shown cytotoxic activity against a range of human cancer cell lines, such as breast adenocarcinoma (MCF-7) and myeloid leukemia (K562) . Furthermore, the scaffold has been explored for its antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as for anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2) . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care, referring to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMCFPOWZCWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine 7 Carbaldehyde and Its Core Scaffold

Retrosynthetic Analysis of the Carbaldehyde Functionality at Position 7 of the Imidazo[4,5-b]pyridine Ring

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 3H-imidazo[4,5-b]pyridine-7-carbaldehyde, the primary focus is the introduction of the carbaldehyde (formyl) group at the C7 position.

Several synthetic transformations can be envisioned:

Oxidation of a Primary Alcohol: A common and reliable method to introduce an aldehyde is the mild oxidation of a corresponding primary alcohol, (3H-imidazo[4,5-b]pyridin-7-yl)methanol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed to prevent over-oxidation to the carboxylic acid. youtube.com

Reduction of a Carboxylic Acid Derivative: The aldehyde can be accessed via the partial reduction of a more oxidized precursor, such as 3H-imidazo[4,5-b]pyridine-7-carboxylic acid or its corresponding ester or acid chloride. smolecule.com This requires carefully chosen reducing agents, for instance, diisobutylaluminium hydride (DIBAL-H) at low temperatures, to stop the reduction at the aldehyde stage.

Direct Formylation: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction involves an activated N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) mixture to directly install a formyl group onto the imidazo[4,5-b]pyridine ring, provided the ring system is sufficiently activated for electrophilic substitution at the desired position. researchgate.netscirp.org

These disconnections suggest that a key strategic intermediate is an imidazo[4,5-b]pyridine core bearing a suitable functional group (like a methyl, alcohol, or carboxylic acid) at the 7-position, or the unsubstituted parent ring itself.

Established and Emerging Approaches to the Imidazo[4,5-b]pyridine Ring System

The construction of the fused imidazo[4,5-b]pyridine ring is central to the synthesis. Various methods have been developed, ranging from classical condensation reactions to modern reductive cyclizations.

These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core.

The most traditional and widely used method for synthesizing the imidazo[4,5-b]pyridine scaffold is the Phillips-Ladenburg synthesis. This involves the condensation of a 2,3-diaminopyridine (B105623) with a suitable one-carbon electrophile. mdpi.comresearchgate.net

With Carboxylic Acids: Heating 2,3-diaminopyridine with a carboxylic acid (like formic acid to yield the unsubstituted C2 position) in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under high temperatures leads to the formation of the imidazole ring. mdpi.com

With Aldehydes: Condensation with an aldehyde initially forms a Schiff base, which then undergoes oxidative cyclization to yield the aromatic imidazopyridine ring. nih.govarkat-usa.org Various oxidizing agents can be used. Recent methods have utilized sodium metabisulfite (B1197395) (Na2S2O5) adducts of benzaldehydes to facilitate the reaction with 2,3-diaminopyridine. nih.gov

PrecursorsReagents & ConditionsProductReference
2,3-Diaminopyridine, Substituted BenzaldehydesNa2S2O5, DMF2-Aryl-3H-imidazo[4,5-b]pyridines nih.gov
2,3-Diaminopyridine, Formic AcidHeat3H-imidazo[4,5-b]pyridine mdpi.com
2,3-Diaminopyridine, EstersLiBr, 110-115 °C (Solvent-free)2-Substituted-3H-imidazo[4,5-b]pyridines mdpi.com

This approach is a generalization of the Phillips-Ladenburg synthesis and is a cornerstone for the formation of many fused imidazole systems. The fundamental reaction involves the coupling of an ortho-diamine with a carbonyl-containing component. The carbonyl precursor provides the carbon atom that becomes C2 of the imidazole ring. This versatile method allows for the synthesis of a wide array of 2-substituted imidazo[4,5-b]pyridines by simply varying the aldehyde or carboxylic acid derivative used in the condensation. jscimedcentral.com The reaction is broadly applicable to other (hetero)aromatic ortho-diamines for the synthesis of diverse fused imidazole heterocycles.

More contemporary strategies offer one-pot procedures that are often more efficient and atom-economical.

A powerful one-pot method involves the reductive cyclization of 3-amino-2-nitropyridine (B78374) with ketones or aldehydes. mdpi.comnih.gov In this process, the nitro group is reduced to an amine in situ, which then condenses with the carbonyl compound to form the imidazole ring.

Researchers have demonstrated that using sodium dithionite (B78146) (Na2S2O4) facilitates a one-step synthesis of 3H-imidazo[4,5-b]pyridines from 2-nitro-3-aminopyridine and various aldehydes. mdpi.com A similar transformation with ketones can be achieved using tin(II) chloride (SnCl2·2H2O) as the reducing agent. mdpi.com These methods are advantageous as they bypass the need to isolate the often unstable diaminopyridine intermediate.

Pyridine PrecursorCarbonyl PrecursorReagents & ConditionsProduct TypeReference
2-Nitro-3-aminopyridineAldehydesNa2S2O4, H2O2-Substituted-3H-imidazo[4,5-b]pyridines mdpi.com
2-Nitro-3-aminopyridineKetones (Acetophenones)SnCl2·2H2O, Formic Acid2-Aryl-2-methyl-1H-imidazo[4,5-b]pyridines mdpi.com

This approach represents a significant advancement, providing rapid access to the imidazo[4,5-b]pyridine core with broad functional group tolerance. nih.gov

Contemporary Tandem Reactions and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Tandem reactions, where multiple bond-forming events occur in a single pot, and the use of green chemistry principles like aqueous media and microwave assistance, are at the forefront of synthesizing complex heterocyclic scaffolds such as imidazo[4,5-b]pyridine.

Catalyst-Free Tandem Synthesis in Aqueous-Organic Media

A significant advancement in the synthesis of the imidazo[4,5-b]pyridine scaffold is the development of a catalyst-free, one-pot tandem protocol. acs.org This method utilizes an environmentally benign aqueous-isopropanol (H₂O-IPA) medium, which facilitates the sequential transformations. acs.org The process begins with the SNAr (Nucleophilic Aromatic Substitution) reaction of 2-chloro-3-nitropyridine (B167233) with a primary amine. Following this, an in-situ reduction of the nitro group is carried out using zinc powder and hydrochloric acid. The resulting diamine derivative then undergoes heteroannulation with a chosen aldehyde to yield the final functionalized imidazo[4,5-b]pyridine product. acs.org This approach offers several advantages, including the use of a green solvent system, a simple procedure, and the ability to generate a diverse range of substituted products with a single chromatographic purification step. acs.org

Table 1: Examples of Functionalized Imidazo[4,5-b]pyridines Synthesized via Tandem Reaction in H₂O-IPA

Starting Amine Starting Aldehyde Product Yield
Propylamine 4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine 85%
Butylamine 2-Fluorobenzaldehyde 3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine 82%
3-Methoxypropylamine Benzaldehyde (B42025) 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine 80%

Data sourced from research findings on tandem reactions in aqueous-organic media. acs.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. For the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while increasing product yields. This efficiency is a hallmark of microwave-assisted protocols in heterocyclic chemistry.

Furthermore, the utility of microwave assistance extends to multi-component reactions, enabling the rapid and efficient synthesis of diverse compound libraries. researchgate.net For instance, a microwave-assisted one-pot cyclization/Suzuki coupling approach has been described for producing 2,6-disubstituted-3-amino-imidazopyridines, highlighting the potential of this technology to combine multiple synthetic steps efficiently. researchgate.net

Metal-Catalyzed Coupling Reactions for Imidazo[4,5-b]pyridine Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the precise introduction of a wide array of substituents. Palladium and copper catalysts are particularly prominent in the synthesis and derivatization of the imidazo[4,5-b]pyridine scaffold.

Suzuki Cross-Coupling for the Introduction of Substituents on the Imidazo[4,5-b]pyridine Scaffold

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the context of the imidazo[4,5-b]pyridine scaffold, it has been effectively employed for the synthesis of 2,6-disubstituted derivatives. mdpi.com Research has focused on optimizing the reaction conditions for coupling a 6-bromo-2-phenylimidazo[4,5-b]pyridine precursor with various arylboronic acids. mdpi.comnih.gov Optimized conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate in a suitable solvent mixture. mdpi.com This methodology allows for the introduction of diverse phenyl groups at the C6 position of the heterocyclic core, which is crucial for studying structure-activity relationships of these compounds. mdpi.com

Table 2: Suzuki Cross-Coupling of 6-Bromo-2-phenylimidazo[4,5-b]pyridine

Boronic Acid Catalyst System Product (Substituent at C6) Yield
4-Nitrophenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 4-Nitrophenyl 75%
4-Methoxyphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 4-Methoxyphenyl 82%
4-Hydroxyphenylboronic acid Pd(PPh₃)₄ / K₂CO₃ 4-Hydroxyphenyl 65%

Data derived from studies on the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines. mdpi.com

Palladium- and Copper-Catalyzed Amidation Reactions for Diverse Imidazo[4,5-b]pyridine Derivatives

Palladium- and copper-catalyzed reactions are also central to constructing the imidazo[4,5-b]pyridine ring itself. A notable regioselective palladium-catalyzed method involves the coupling of 2-chloro-3-aminopyridines with primary amides. acs.orgorganic-chemistry.org This reaction proceeds through an initial amidation followed by an in-situ cyclization and dehydration, efficiently yielding N1-substituted imidazo[4,5-b]pyridines in a single vessel. acs.orgorganic-chemistry.org This approach is particularly valuable as it overcomes the challenge of poor regioselectivity often observed in the direct alkylation of the imidazo[4,5-b]pyridine core. acs.orgacs.org

While direct examples for the imidazo[4,5-b]pyridine scaffold are specific, copper catalysis is broadly used in related syntheses, such as for the [4,5-c] isomer, where it facilitates the amidation of chloropyridine precursors. nih.govacs.org Generally, copper-catalyzed methods are employed for C-N bond formation, often in the construction of N-aryl derivatives, complementing the palladium-catalyzed strategies. acs.org

Introduction and Specific Functionalization of the Carbaldehyde Group at Position 7

While the synthesis of the core scaffold is well-documented, the direct synthesis of this compound is less commonly reported. However, its synthesis can be envisioned through several plausible and chemically sound routes based on the functionalization of related precursors.

One of the most direct potential routes is the controlled reduction of the corresponding carboxylic acid, 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid , a known compound. This transformation can typically be achieved using selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), which are known to reduce carboxylic acids or their ester derivatives to aldehydes without over-reduction to the alcohol.

Another viable strategy is the direct formylation of the imidazo[4,5-b]pyridine ring system using an electrophilic aromatic substitution like the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent (commonly generated from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto electron-rich aromatic rings. The regioselectivity of this reaction would be key, with the electron-rich nature of the heterocyclic system potentially directing substitution to the C7 position.

Alternatively, the carbaldehyde could be generated via the oxidation of a precursor. This could involve the oxidation of a 7-methyl-3H-imidazo[4,5-b]pyridine using an oxidizing agent like selenium dioxide, or the milder oxidation of a (3H-Imidazo[4,5-b]pyridin-7-yl)methanol precursor using reagents such as manganese dioxide or a Swern oxidation. This latter two-step approach involves first installing the methyl or hydroxymethyl group at C7, potentially via a cross-coupling reaction on a 7-halo-imidazo[4,5-b]pyridine intermediate, followed by the oxidation step.

Oxidative Routes from Corresponding Methyl Derivatives to the Carbaldehyde

The transformation of a methyl group on the imidazo[4,5-b]pyridine core to a carbaldehyde is a crucial step for introducing further chemical diversity. While direct oxidation of a methyl group at the 7-position to a carbaldehyde is a targeted transformation, related oxidative processes on the imidazo[4,5-b]pyridine scaffold provide significant insights.

One documented oxidative method involves the conversion of a hydroxymethyl group to a carboxylic acid. For instance, 3H-imidazo[4,5-b]pyridin-2-ylmethanol can be oxidized to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid. chemicalbook.com This reaction is effectively carried out using potassium permanganate (B83412) (KMnO₄) in a boiling aqueous solution of sodium carbonate, achieving a quantitative yield. chemicalbook.com This demonstrates that the heterocyclic core is stable under strong oxidizing conditions.

Table 1: Oxidation of a Methanol Derivative on the Imidazo[4,5-b]pyridine Core

Starting Material Reagents Product Yield Reference
3H-imidazo[4,5-b]pyridin-2-ylmethanol KMnO₄, Na₂CO₃, H₂O 3H-imidazo[4,5-b]pyridine-2-carboxylic acid 100% chemicalbook.com

Furthermore, general methodologies for the oxidation of methylpyridines to their corresponding carbaldehydes, such as the Kornblum-type reaction, are applicable. osti.gov This approach, utilizing iodine in a microwave-assisted, acid-free, and aerobic environment, has proven effective for various methyl pyridyl heteroarenes and represents a viable strategy for the synthesis of this compound from its methyl precursor. osti.gov The success of such C-H oxidation often depends on the electronic nature of the pyridine ring, with electron-withdrawing groups generally facilitating the reaction. osti.gov

Strategic Integration into Multi-Component Reactions (MCRs) for Diversity-Oriented Synthesis (DOS)

The imidazo[4,5-b]pyridine scaffold is a valuable building block in diversity-oriented synthesis (DOS), largely through its integration into multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecules from simple starting materials in a single step, which is highly efficient for generating chemical libraries.

A prominent strategy involves a one-pot tandem process starting from 2-chloro-3-nitropyridine. acs.org This sequence includes a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in-situ reduction of the nitro group, and subsequent condensation with an aldehyde. This method, performed in an environmentally benign water-isopropanol medium, provides access to a wide range of 1,2-disubstituted imidazo[4,5-b]pyridines in excellent yields without the need for metal catalysts. acs.org The versatility of this approach is demonstrated by the variety of amines and aldehydes that can be employed, leading to a diverse set of final products. acs.org

Table 2: Examples of Diversity-Oriented Synthesis of Imidazo[4,5-b]pyridine Derivatives via a Tandem MCR

Amine Aldehyde Product Yield Reference
Benzylamine Benzaldehyde 3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine 92% acs.org
Propylamine 2-Bromobenzaldehyde 2-(2-Bromophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine 89% acs.org
Butylamine 2-Fluorobenzaldehyde 3-Butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine 90% acs.org
3-Methoxypropylamine Benzaldehyde 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine 85% acs.org

Other MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have also been utilized to construct related imidazopyridine-fused scaffolds, highlighting the broad applicability of MCRs in generating structural diversity around this core. beilstein-archives.org

Regioselectivity and Regioisomeric Control in the Synthesis of Imidazo[4,5-b]pyridine Derivatives

A significant challenge in the synthesis of substituted imidazo[4,5-b]pyridines is controlling regioselectivity. nih.gov The presence of multiple nitrogen atoms in the heterocyclic core often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

The most common synthetic route involves the condensation of 2,3-diaminopyridines with carbonyl compounds. nih.gov However, the precise placement of substituents, particularly at the N1 and N3 positions of the imidazole ring, requires careful synthetic design. Methodologies have been developed to address this issue. For example, solid-phase synthesis using a 2,4-dichloro-3-nitropyridine (B57353) building block allows for a directed preparation of either imidazo[4,5-c]pyridines or imidazo[4,5-b]pyridines by selectively choosing a primary or secondary amine for substitution. acs.org

Furthermore, regioselective approaches for synthesizing 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine have been reported, yielding products in moderate to excellent yields. mdpi.com Annelation reactions can also proceed with high regioselectivity; for instance, the reaction of 3-substituted imidazo[4,5-b]pyridines with cyanoacetylenic alcohols occurs specifically at the N(1) atom of the imidazole ring, without involving the pyridine nitrogen. arkat-usa.org

Control over N-Alkylation Regiochemistry on the Imidazo[4,5-b]pyridine Core

The N-alkylation of the imidazo[4,5-b]pyridine core is a prime example of the challenges in regiocontrol. Direct alkylation of the unsubstituted scaffold is often not selective and results in a mixture of N-alkylated products. researchgate.net This lack of selectivity arises from the comparable nucleophilicity of the different nitrogen atoms within the ring system.

Studies on the alkylation of 2-aryl-1(3)H-imidazo[4,5-b]pyridines have shown that the reaction can lead to a mixture of N1 and N3 isomers. researchgate.net The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents on the heterocyclic core. For instance, the alkylation of substituted 4-tetrazolo[1,5-a]pyridines, a related system, yields a mixture of N2 and N3 isomers, with the ratio being dependent on the substituents. unamur.be

The synthesis of N-methyl-substituted imidazo[4,5-b]pyridines often results in low yields of the desired product due to the formation of multiple monoalkylated and polyalkylated derivatives. nih.gov This highlights the difficulty in achieving regioselective N-alkylation and underscores the need for more sophisticated synthetic strategies to control the position of substitution on the imidazo[4,5-b]pyridine core.

Chemical Reactivity and Derivatization Strategies for 3h Imidazo 4,5 B Pyridine 7 Carbaldehyde

Intrinsic Reactivity Profile of the Imidazo[4,5-b]pyridine Ring System

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, exhibits a complex reactivity profile governed by the electronic interplay between the electron-rich imidazole (B134444) ring and the electron-deficient pyridine (B92270) ring. This fusion results in a unique distribution of electron density that dictates the regioselectivity of various chemical transformations.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of this scaffold. nih.gov The Highest Occupied Molecular Orbital (HOMO) is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the imidazole portion. nih.gov This distribution suggests that the imidazole ring is more susceptible to electrophilic attack, whereas the pyridine ring is prone to nucleophilic substitution, particularly when activated by appropriate substituents.

The system's reactivity is also influenced by tautomerism. The 3H-imidazo[4,5-b]pyridine can exist in different tautomeric forms, with the stability of each form influencing the outcome of reactions like N-alkylation. nih.gov Alkylation reactions often yield a mixture of regioisomers, with substitution occurring at the N1, N3, or N4 positions, highlighting the nucleophilic character of the ring nitrogen atoms. nih.govmdpi.com The specific reaction conditions, including the choice of solvent and base, can influence the regioselectivity of these modifications.

The table below summarizes key electronic properties calculated for imidazo[4,5-b]pyridine derivatives, which provide insight into their reactivity.

PropertyDescriptionSignificance for Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates susceptibility to electrophilic attack (higher energy means more reactive).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates susceptibility to nucleophilic attack (lower energy means more reactive).
Energy Gap (ΔE) The difference between LUMO and HOMO energies.A smaller gap generally implies higher reactivity.
Hardness (η) A measure of resistance to change in electron distribution.A lower value suggests higher reactivity.
Electronegativity (χ) A measure of the ability to attract electrons.Influences the polarity of bonds and interaction with reagents.

This interactive table is based on data from DFT calculations on related imidazo[4,5-b]pyridine structures. uctm.edu

Advanced Reactions and Transformations Involving the Carbaldehyde Functionality at Position 7

The carbaldehyde group at the C-7 position is a versatile functional handle that allows for a wide array of chemical transformations, from simple nucleophilic additions to more complex carbon-carbon bond-forming reactions.

The electrophilic carbon of the carbaldehyde group readily undergoes nucleophilic attack by nitrogen-based nucleophiles. Condensation reactions with primary amines, hydrazines, and hydroxylamines lead to the formation of imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are fundamental for building molecular complexity and are widely used in the synthesis of biologically active compounds.

For instance, the condensation of heteroaromatic aldehydes with amines is a common strategy. While specific examples for the 7-carbaldehyde are not extensively documented in readily available literature, analogous reactions are well-established. The reaction of 2,3-diaminopyridine (B105623) with various aldehydes proceeds via an air oxidative cyclocondensation to form the 1H-imidazo[4,5-b]pyridine core, demonstrating the inherent reactivity of aldehydes with pyridine-based amines. nih.gov Similarly, the Claisen-Schmidt condensation of a related imidazo[1,2-a]pyridine-3-carbaldehyde with acetophenone derivatives highlights the ability of the aldehyde group on this ring system to participate in base-catalyzed C-C bond formation following a nucleophilic attack. scirp.org

The general scheme for these condensation reactions is as follows:

Scheme 1: General condensation reactions of 3H-imidazo[4,5-b]pyridine-7-carbaldehyde with nitrogen nucleophiles.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of reversing the polarity of aldehydes, a concept known as "umpolung". bohrium.com The NHC catalyst first adds to the aldehyde to form a nucleophilic Breslow intermediate. nih.govacs.org This intermediate can then attack various electrophiles, enabling a range of C-C bond-forming reactions that are otherwise challenging.

Key NHC-catalyzed reactions applicable to heteroaromatic aldehydes like this compound include:

Benzoin Condensation: The dimerization of two aldehyde molecules.

Stetter Reaction: The conjugate addition of an aldehyde to a Michael acceptor. nih.gov

These reactions provide access to valuable 1,2-dicarbonyl and 1,4-dicarbonyl compounds, respectively. The versatility of NHC catalysis allows for the coupling of aldehydes with a wide range of reaction partners, including other aldehydes, ketones, imines, and α,β-unsaturated systems. nih.gov

ReactionDescriptionProduct TypeNHC Role
Benzoin Reaction Dimerization of an aldehyde.α-Hydroxy ketoneForms Breslow intermediate as an acyl anion equivalent.
Stetter Reaction 1,4-addition of an aldehyde to a Michael acceptor.1,4-Dicarbonyl compoundForms Breslow intermediate for conjugate addition.

This interactive table summarizes key NHC-catalyzed reactions involving aldehydes.

The selective oxidation of the aldehyde at C-7 to the corresponding carboxylic acid, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, is a crucial transformation for introducing a key functional group often found in pharmacologically active molecules. A variety of methods are available for the chemoselective oxidation of heteroaromatic aldehydes. organic-chemistry.org

Traditional methods often employ stoichiometric amounts of heavy metal oxidants like chromium or manganese reagents. youtube.com However, modern synthetic chemistry favors greener and more selective alternatives. These include:

Catalytic Aerobic Oxidation: Using catalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant. organic-chemistry.org

Oxidation with H₂O₂: Vanadium complexes can catalyze the efficient and selective oxidation of aldehydes with hydrogen peroxide. organic-chemistry.org

NHC-Catalyzed Aerobic Oxidation: N-Heterocyclic carbenes can also catalyze the aerobic oxidation of aldehydes to carboxylic acids under mild conditions. organic-chemistry.org

Biocatalytic Oxidation: Aldehyde dehydrogenases (ALDHs) offer exceptional chemoselectivity, converting aldehydes to carboxylic acids without affecting other oxidizable groups in the molecule. nih.govuva.nl

The choice of oxidant and reaction conditions is critical to ensure high yields and to prevent over-oxidation or side reactions on the sensitive heterocyclic core.

The reduction of the carbaldehyde group provides access to the corresponding primary alcohol, (3H-imidazo[4,5-b]pyridin-7-yl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents.

Common reagents for this reduction include:

Sodium borohydride (NaBH₄): A mild and selective reagent, commonly used in alcoholic solvents like methanol or ethanol. It is highly effective for reducing aldehydes and ketones without affecting other functional groups like esters or amides.

Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous ethereal solvents. While effective, its high reactivity makes it less chemoselective than NaBH₄.

Catalytic hydrogenation, using H₂ gas over a metal catalyst such as palladium, platinum, or nickel, is another effective method for this transformation. youtube.com The selection of the appropriate reducing agent depends on the presence of other reducible functional groups within the molecule.

Alkylation and Arylation Strategies for Modular Derivatization

Modular derivatization of the imidazo[4,5-b]pyridine core through alkylation and arylation is a key strategy for exploring structure-activity relationships in drug discovery. These reactions can be directed to either the nitrogen or carbon atoms of the heterocyclic system.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazo[4,5-b]pyridine ring are nucleophilic and can be readily alkylated or arylated. As mentioned previously, N-alkylation can be complex, often leading to a mixture of N1, N3, and N4-substituted regioisomers. nih.govmdpi.com The product distribution is sensitive to the substrate, alkylating agent, base, and solvent used. Careful optimization of reaction conditions is therefore necessary to achieve regioselectivity.

C-H Arylation and Alkylation: Direct C-H functionalization has become a powerful tool for the late-stage modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. For the imidazo[4,5-b]pyridine system, regioselective C-H arylation has been successfully demonstrated, particularly at the C2 position of the imidazole ring. These reactions are often catalyzed by transition metals like palladium. nih.gov Protecting the N3 nitrogen, for example with a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, can facilitate efficient and regioselective C2-functionalization via direct C-H arylation. This allows for the iterative and selective elaboration of the scaffold to produce diverse derivatives.

N-Alkylation and its Stereoelectronic Influences on Reactivity

The N-alkylation of the imidazo[4,5-b]pyridine scaffold, a core structure of this compound, is a critical reaction for its derivatization. The regioselectivity of this reaction is complex due to the presence of multiple nitrogen atoms that can potentially be alkylated. The imidazo[4,5-b]pyridine system contains both a pyrrole-like nitrogen within the imidazole ring and a pyridine-like nitrogen in the pyridine ring. fabad.org.tr Tautomerization between the N1 and N3 positions of the imidazole ring is possible when a hydrogen atom is present, but this is lost upon substitution with an alkyl group. fabad.org.tr

Alkylation can occur at the N1, N3, or N4 positions, and the outcome is heavily influenced by stereoelectronic factors. Research on related imidazo[4,5-b]pyridine derivatives has shown that N-alkylation often predominantly occurs on the nitrogen atom of the pyridine ring. fabad.org.trdntb.gov.ua For instance, the alkylation of 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine with 1-(chloromethyl)-4-methoxybenzene under basic conditions (K2CO3 in DMF) yields mainly the N4 regioisomer. fabad.org.tr Similarly, N-benzylation of other imidazopyridine derivatives has been observed to favor the formation of the N4-regioisomer. dntb.gov.ua

However, the distribution of products can be a mixture of regioisomers. The alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can produce both N3 and N4 regioisomers. researchgate.net In some cases, such as with ethyl bromoacetate, all three possible N1, N3, and N4 regioisomers have been isolated. researchgate.net

The regioselectivity is significantly governed by what is described as 'steric approach control'. researchgate.net A computational DFT study on the N-benzylation of imidazo[4,5-b]pyridine-4-oxide derivatives confirmed that the reaction proceeds via an SN2 mechanism and that steric hindrance plays a crucial role in determining the N1/N3 ratio. researchgate.net This ratio was found to vary depending on the nature of the substituent at the C-2 position, highlighting the interplay between steric and electronic effects. researchgate.net

The presence of the 7-carbaldehyde group in this compound is expected to exert a strong electronic influence. As an electron-withdrawing group, it will decrease the electron density of the pyridine ring, potentially influencing the nucleophilicity of the N4 nitrogen. The precise outcome of N-alkylation on this specific molecule would depend on the balance between these electronic effects, the steric hindrance presented by the aldehyde group and its proximity to the N4 atom, and the specific reaction conditions employed.

Examination of Substituent Effects on Chemical Reactivity and Reaction Selectivity

The chemical reactivity and selectivity of reactions involving the this compound core are profoundly influenced by the nature and position of substituents on the bicyclic ring system. The 7-carbaldehyde group itself acts as a significant electronic modifier.

Electronic Effects of Substituents:

Substituents exert their influence through inductive and resonance effects, altering the electron density distribution within the aromatic system and thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methyl groups, increase the electron density of the ring system. This can have an opposite effect on reactivity. In the same IMDA reaction study, a substrate with an electron-donating methyl group was found to be unreactive, as the substituent lowered the dienophilic nature of the reaction partner. beilstein-journals.org In contrast, electron-rich substituents on the imidazopyridine scaffold have been shown to favor the efficiency of certain photochemical transformations. nih.gov

The interplay of these electronic effects dictates the regioselectivity of various reactions. For instance, the ratio of N-9 to N-7 alkylated products in 2-aminopurines (an analogous system) varied significantly depending on the electronic nature of the substituent at the 6-position, ranging from a ratio of 1.8:1 for the electron-donating methoxy group to 25:1 for the more bulky isopropyl group. researchgate.net

Impact on Reaction Yields:

The electronic nature of substituents directly correlates with reaction outcomes and yields. The table below illustrates the effect of substituents on the yield of an Intramolecular Diels-Alder (IMDA) reaction to form imidazopyridine-fused isoquinolinones. beilstein-journals.org

Substituent (R2) Effect Product Yield (%)
5-ClElectron-withdrawing68%
5-BrElectron-withdrawing80%
4-BrElectron-withdrawing84%
6-MethylElectron-donating0% (No Product)

This table demonstrates the pronounced impact of substituent electronic effects on the reactivity of the imidazopyridine system in a specific synthetic context. beilstein-journals.org

Advanced Spectroscopic and Computational Investigations of 3h Imidazo 4,5 B Pyridine 7 Carbaldehyde and Its Analogues

Comprehensive Spectroscopic Characterization for Structural Elucidation

The definitive identification and structural confirmation of 3H-imidazo[4,5-b]pyridine-7-carbaldehyde and its analogues rely on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, offers a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of an analogue, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the aromatic protons appear in the range of δ 6.86–8.47 ppm, while the aldehyde proton (CHO) resonates at a distinct downfield shift of δ 9.79 ppm. nih.gov For other imidazo[4,5-b]pyridine derivatives, such as 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, the pyridine (B92270) protons (Hpyr) are observed at δ 8.77 and 8.64 ppm. uctm.edu The chemical shifts are influenced by the electronic effects of the substituents on the fused ring system.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the carbon signals are observed between δ 111.89 and 165.96 ppm, with the carbonyl carbon of the aldehyde group appearing at a significantly downfield chemical shift of δ 185.45 ppm. nih.gov In another example, 2-(4-chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, the carbon signals are found in the range of δ 10.1 to 152.3 ppm. acs.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives with overlapping resonances. These techniques help establish connectivity between adjacent protons and directly link protons to their attached carbons, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Imidazo[4,5-b]pyridine Analogues

CompoundProton (¹H) SignalsCarbon (¹³C) Signals
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.govAromatic: 6.86-8.47, Aldehyde: 9.79Aromatic/Heterocyclic: 111.89-165.96, Aldehyde C=O: 185.45
3-Allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine uctm.eduPyridine: 8.77, 8.64; Aromatic: 8.59, 8.57, 8.43, 8.34; Allyl: 6.2-6.29, 5.31-5.37, 3.72Heterocyclic/Aromatic: 107.05-152.94; Allyl: 55.86, 70.80, 105.52
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine acs.orgAromatic/Pyridine: 7.26-8.42; Propyl: 0.98, 1.89, 4.36Aromatic/Heterocyclic: 117.7-152.3; Propyl: 10.1, 22.2, 44.3

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

In related structures, such as 9-amino-7-(4-chlorophenyl)imidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile, the IR spectrum shows characteristic bands for NH₂ stretching at 3454 and 3317 cm⁻¹ and a strong C≡N stretching band at 2214 cm⁻¹. semanticscholar.org Similarly, for 2,2'-{3,3'-[ethane-1,2-diylbis(oxy)]bis(2,1-phenylene)}bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitrile], the IR spectrum displays a C≡N stretching vibration at 2214 cm⁻¹. semanticscholar.org These vibrational data provide direct evidence for the presence of specific functional groups within the molecule.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Imidazo[4,5-b]pyridine Analogues

Functional GroupCharacteristic Absorption Range (cm⁻¹)Example Compound
Aldehyde C=O Stretch~1680-1700This compound (expected)
Amine N-H Stretch~3300-35009-Amino-7-(4-chlorophenyl)imidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile semanticscholar.org
Nitrile C≡N Stretch~2210-22609-Amino-7-(4-chlorophenyl)imidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile semanticscholar.org
C-H Aromatic Stretch~3000-3100General feature of aromatic compounds
C=N Imidazole (B134444) Stretch~1500-1600General feature of imidazole-containing compounds

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For 2-(4-chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine, the mass spectrum shows the molecular ion peak (M⁺) at m/z 271. acs.org HRMS analysis of this compound provided a measured m/z of 272.0958 for the protonated molecule ([M+H]⁺), which is in close agreement with the calculated value of 272.0955 for the formula C₁₅H₁₅ClN₃. acs.org This high accuracy confirms the elemental composition of the molecule.

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the fragmentation of imidazo[4,5-b]pyridine derivatives often involves the cleavage of substituent groups from the core heterocyclic structure.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for an Imidazo[4,5-b]pyridine Analogue

CompoundFormulaCalculated Mass (m/z)Found Mass (m/z)Ion
2-(4-Chlorophenyl)-3-propyl-3H-imidazo[4,5-b]pyridine acs.orgC₁₅H₁₅ClN₃272.0955272.0958[M+H]⁺

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

For several analogues of 3H-imidazo[4,5-b]pyridine, single crystal X-ray diffraction studies have been successfully employed to confirm their structures. uctm.edueurjchem.comnih.gov For example, the crystal structure of 3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde was determined, revealing a monoclinic crystal system with the space group P21/n. nih.govresearchgate.net The dihedral angle between the imidazo-pyridine fused ring system and the fluorophenyl ring was found to be 53.77 (4)°. researchgate.net

In another study, the crystal structure of 3-hydroxy-4-methoxybenzaldehyde, a related benzaldehyde (B42025) derivative, was also determined to be monoclinic with the space group P2₁/c. nih.gov These crystallographic studies provide the ultimate proof of the molecular structure and offer insights into the intermolecular interactions that govern the packing of the molecules in the crystal lattice.

Table 4: Crystallographic Data for an Imidazo[4,5-b]pyridine Analogue

Compound3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde nih.govresearchgate.net
Crystal System Monoclinic
Space Group P21/n
a (Å) 8.97833 (9)
b (Å) 10.13609 (9)
c (Å) 12.85096 (15)
β (°) 110.3575 (13)
Volume (ų) 1096.46 (2)

Theoretical Chemistry and Advanced Computational Modeling

In conjunction with experimental techniques, theoretical chemistry and computational modeling provide deep insights into the properties of this compound and its analogues at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and energetics of molecules. DFT calculations have been employed to study various aspects of imidazo[4,5-b]pyridine derivatives.

For a series of tetracyclic imidazo[4,5-b]pyridine-based molecules, DFT calculations were used to elucidate their electronic structures and thermodynamic stabilities. dntb.gov.uamdpi.com These calculations highlighted that the imidazole nitrogen is a primary binding site for metal ions. dntb.gov.uamdpi.com The study also revealed that substituent effects modulate the binding strength, with electron-donating groups enhancing the basicity and metal coordination. mdpi.com

DFT has also been used to clarify the origin of electronic spectra through Time-Dependent DFT (TD-DFT) calculations. For instance, the theoretical spectrum of 9-amino-7-phenylimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitrile was calculated to understand its electronic transitions. semanticscholar.org Furthermore, DFT calculations have been used to investigate the global and local reactivities of imidazo[4,5-b]pyridine derivatives, providing insights into their chemical behavior. uctm.edu The HOMO-LUMO energy gap, a key parameter related to chemical reactivity and stability, has been calculated for these systems to understand intermolecular and intramolecular charge transfer processes. nih.gov

Table 5: Applications of DFT in the Study of Imidazo[4,5-b]pyridine Derivatives

ApplicationKey FindingsReference
Electronic Structure and Stability Imidazole nitrogen is the primary binding site; electron-donating groups enhance basicity. dntb.gov.uamdpi.com
Electronic Spectra (TD-DFT) Clarification of the origin of electronic transitions. semanticscholar.org
Reactivity Analysis Investigation of global and local reactivities. uctm.edu
HOMO-LUMO Energy Gap Understanding of charge transfer processes. nih.gov
Geometry Optimization and Frontier Molecular Orbital Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations are performed to find the minimum energy conformation of the molecule. These optimized structures provide foundational data for further analysis, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of the molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity.

For this compound and its analogues, these calculations help to identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of HOMO and LUMO densities reveals potential sites for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, researchers can assign the absorption bands observed in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. This detailed assignment confirms the molecular structure and provides insights into the bonding environment.

Furthermore, computational methods can predict other spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. Predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are also possible, aiding in the interpretation of experimental ¹H and ¹³C NMR data and confirming the connectivity of atoms within the molecule.

Analysis of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the values of the Fukui function at different atomic sites, one can predict where a chemical reaction is most likely to occur. For 3H-imidazo[4,a]pyridine derivatives, these analyses have been used to understand their reactivity patterns.

Electrophilicity and nucleophilicity indices further refine this understanding by quantifying the ability of a molecule to act as an electrophile or a nucleophile. This information is invaluable for predicting the outcome of chemical reactions and for designing new synthetic pathways.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase (e.g., in solution or a crystal).

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the study of dynamic processes, such as conformational changes and the formation of intermolecular hydrogen bonds.

MC simulations use statistical methods to sample different molecular conformations and arrangements. This approach is particularly useful for exploring the potential energy surface of a molecule and identifying its most stable conformers. For flexible molecules, these simulations are essential for understanding their behavior in a biological environment.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Visualization

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. By mapping properties such as d_norm (which combines the distances from the surface to the nearest nucleus inside and outside the surface), shape index, and curvedness onto this surface, it is possible to identify and characterize different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Application of Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. Quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and various reactivity indices, are often used as independent variables in the development of QSAR models.

These descriptors provide a quantitative representation of the electronic and steric properties of the molecules, which are often key determinants of their biological activity. By establishing a statistically significant correlation between these descriptors and the observed activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. This predictive capability is a cornerstone of modern drug discovery, as it allows for the rational design and prioritization of candidate molecules for synthesis and testing, thereby saving time and resources. For imidazo[4,5-b]pyridine derivatives, QSAR studies can guide the modification of the molecular structure to enhance a desired biological effect.

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action for Imidazo 4,5 B Pyridine Based Compounds

Foundational Principles of Structure-Activity Relationship (SAR) Exploration in Imidazo[4,5-b]pyridine Research

The exploration of SAR in imidazo[4,5-b]pyridine research is fundamentally guided by the principle of iterative chemical modification and biological evaluation. nih.gov This process involves systematically altering the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. The structural similarity of imidazo[4,5-b]pyridines to purines provides a crucial starting point, suggesting that these compounds can interact with biomolecules that recognize purine-like structures. nih.govbenthamdirect.comvietnamjournal.ru

Key strategies in the SAR exploration of imidazo[4,5-b]pyridines include:

Regioisomeric Analysis: The synthesis and evaluation of different regioisomers of imidazo[4,5-b]pyridine analogues are crucial to understanding the optimal spatial arrangement for biological activity. nih.gov

Substituent Modification: Introducing various substituents at different positions of the imidazo[4,5-b]pyridine core allows for the probing of the steric, electronic, and hydrophobic requirements of the target binding site. acs.org

Scaffold Hopping: In some cases, replacing the imidazo[4,5-b]pyridine core with other heterocyclic systems, while maintaining key pharmacophoric features, can lead to the discovery of novel inhibitors with improved properties. nih.gov

Computational Modeling: Molecular docking and other computational techniques are often employed to predict the binding modes of imidazo[4,a]pyridine derivatives and to guide the design of new analogues with enhanced affinity and selectivity. acs.org

A significant body of research on imidazo[4,5-b]pyridines has focused on their potential as kinase inhibitors, given the central role of kinases in various disease pathologies. nih.govbenthamdirect.comvietnamjournal.ru The SAR studies in this context aim to identify compounds that can selectively target specific kinases, thereby minimizing off-target effects.

Elucidation of Substituent Effects on Biological Activity: Position, Nature, and Stereochemistry

The biological activity of imidazo[4,5-b]pyridine derivatives is profoundly influenced by the position, nature, and stereochemistry of their substituents. nih.govacs.org Systematic modifications of the core structure have revealed critical insights into the requirements for potent and selective biological activity.

Positional Importance of Substituents: The substitution pattern on the imidazo[4,5-b]pyridine ring system is a key determinant of biological activity. For instance, in the context of kinase inhibition, specific substitutions at the C2, C6, and C7 positions have been shown to be critical for potent inhibition of kinases like Aurora kinases and FLT3. acs.orgnih.gov The C7 position, in particular, has been a focal point for introducing moieties that can interact with the solvent-accessible region of the kinase active site, thereby influencing both potency and selectivity. acs.org

Nature of Substituents: The chemical nature of the substituents plays a pivotal role in dictating the biological effects. The introduction of different functional groups can modulate various properties of the molecule, including:

Lipophilicity: The hydrophobicity of substituents can significantly impact cell permeability and metabolic stability. For example, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the clogP (calculated logarithm of the partition coefficient) was found to correlate with susceptibility to metabolism. acs.org

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the pKa of the imidazo[4,5-b]pyridine core, affecting its ability to form crucial hydrogen bonds with the target protein. acs.org

Steric Bulk: The size and shape of substituents can either facilitate or hinder the binding of the molecule to its target. Steric hindrance can be a limiting factor for substitution at certain positions, such as the 6-position in some Aurora kinase inhibitors. acs.org

Stereochemistry: While not as extensively explored in the provided literature for this specific scaffold, stereochemistry is a well-established factor in drug-receptor interactions. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and biological activity.

In-depth Investigation of Ligand-Target Recognition and Binding Interactions

The biological activity of imidazo[4,5-b]pyridine-based compounds is contingent upon their ability to recognize and bind to specific biological targets, most notably protein kinases. The interactions between these ligands and their protein targets are multifaceted, involving a combination of hydrogen bonding, hydrophobic interactions, and other non-covalent forces. A detailed understanding of these interactions is crucial for the rational design of more potent and selective inhibitors.

Characterization of Hydrogen Bonding Networks in Protein-Ligand Complexes

Hydrogen bonds are a cornerstone of molecular recognition in biological systems, and they play a critical role in the binding of imidazo[4,5-b]pyridine derivatives to their protein targets. nih.gov The evaluation of hydrogen bond potential energy is a significant factor in drug design and virtual screening projects. nih.gov

In the context of imidazo[4,5-b]pyridine-based kinase inhibitors, the core scaffold itself is adept at forming key hydrogen bonds within the ATP-binding site of kinases. Specifically, the N4 pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole (B134444) nitrogen serves as a hydrogen bond donor. nih.gov This bidentate hydrogen bonding pattern with the hinge region of the kinase is a common feature for this class of inhibitors. nih.govacs.org For example, in the interaction with Aurora-A kinase, these nitrogen atoms form hydrogen bonds with the backbone of Ala213. nih.gov

The introduction of specific substituents can further enhance the hydrogen bonding network. For instance, the design of Aurora-A selective inhibitors has involved the incorporation of moieties at the C7 position that can form additional hydrogen bonds, contributing to both affinity and isoform selectivity. acs.org

Role of Hydrophobic, Aromatic, and Electronic Interactions within Biological Binding Sites

Aromatic Interactions: Aromatic rings, commonly found in imidazo[4,5-b]pyridine derivatives, can engage in various non-covalent interactions within the binding site, including:

π-π stacking: This occurs when two aromatic rings stack on top of each other, and it is a common interaction in protein-ligand complexes.

Cation-π interactions: These interactions involve the electrostatic attraction between a cation and the electron-rich face of an aromatic ring.

CH-π interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor.

Electronic Interactions: The electronic properties of the imidazo[4,5-b]pyridine scaffold and its substituents are crucial for establishing favorable interactions with the target protein. The distribution of electron density within the molecule can influence its ability to participate in electrostatic interactions and hydrogen bonding. The pKa of the imidazole NH, for instance, is an important factor, as it determines its protonation state and ability to act as a hydrogen bond donor. acs.org

Biochemical Target Identification and Mechanisms of Biological Modulation

A significant portion of the research on imidazo[4,5-b]pyridine derivatives has been directed towards their activity as kinase inhibitors. nih.govbenthamdirect.comvietnamjournal.ru Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. acs.orgcapes.gov.br Consequently, the identification of specific kinase targets and the elucidation of the mechanisms by which these compounds modulate their activity are central to their development as therapeutic agents.

Kinase Inhibition Profiles and Selectivity (e.g., Aurora Kinases A/B, FLT3)

Imidazo[4,5-b]pyridine-based compounds have emerged as potent inhibitors of several kinases, including the Aurora kinases (A and B) and FMS-like tyrosine kinase 3 (FLT3). acs.orgnih.govcapes.gov.br The inhibition of these kinases has shown therapeutic promise in the treatment of various cancers, particularly acute myeloid leukemia (AML). acs.orgnih.govcapes.gov.br

Dual FLT3/Aurora Kinase Inhibition: Several studies have focused on the optimization of imidazo[4,5-b]pyridine derivatives to achieve dual inhibition of both FLT3 and Aurora kinases. acs.orgnih.govcapes.gov.br This dual-targeting approach is particularly relevant for AML, where FLT3 mutations are common and confer a poor prognosis. acs.orgnih.gov One notable example is the compound 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e), which has demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as Aurora kinases A and B. acs.orgnih.gov

Selectivity: Achieving selectivity for specific kinases is a major goal in the development of kinase inhibitors to minimize off-target effects. The imidazo[4,5-b]pyridine scaffold has proven to be amenable to modifications that can enhance selectivity. For example, by exploiting differences in the ATP-binding pockets of Aurora-A and Aurora-B, researchers have successfully designed imidazo[4,5-b]pyridine derivatives that exhibit a high degree of selectivity for Aurora-A. acs.orgnih.gov This was achieved by introducing specific substituents at the C7 position that could interact favorably with residues unique to the Aurora-A binding site. acs.orgnih.gov

The kinase selectivity of these compounds is often assessed through large-scale kinase panel screening, which provides a comprehensive profile of their activity against a wide range of kinases. acs.org The selectivity score, which quantifies the number of kinases inhibited above a certain threshold, is a useful metric for comparing the selectivity of different compounds. acs.org

Below is an interactive data table summarizing the kinase inhibition data for selected imidazo[4,5-b]pyridine derivatives.

CompoundTarget KinaseInhibition (Kd or IC50 in nM)Reference
27eAurora-A7.5 (Kd) acs.orgnih.gov
27eAurora-B48 (Kd) acs.orgnih.gov
27eFLT36.2 (Kd) acs.orgnih.gov
27eFLT3-ITD38 (Kd) acs.orgnih.gov
27eFLT3(D835Y)14 (Kd) acs.orgnih.gov
28cAurora-ASelective inhibition over Aurora-B nih.gov
40fAurora-ASelective inhibition over Aurora-B nih.gov

DNA/RNA Interaction Mechanisms, Including Intercalation and G-quadruplex Binding

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated the ability to interact with nucleic acids through various mechanisms, a key factor in their antiproliferative effects. Some tetracyclic triaza-benzo[c]fluorenes, which are derived from imidazo[4,5-b]pyridines, exert their potent antitumoral activity by intercalating into double-stranded DNA (dsDNA). mdpi.com This mode of action is also observed in certain metal complexes of related imidazole terpyridines, where a zinc(II) complex was shown to bind to DNA via an intercalative mode. rsc.org

A significant area of investigation involves the targeting of non-canonical DNA structures known as G-quadruplexes (G4s). nih.govnih.gov These four-stranded structures are found in guanine-rich regions of the genome, such as telomeres and the promoter regions of oncogenes, and play critical roles in regulating gene expression and genome stability. nih.govnih.gov The stabilization of G4 structures by small molecules can trigger replication stress, cell cycle arrest, and apoptosis in cancer cells. nih.gov

Molecular modeling studies have shown that certain ligands can bind to the external grooves of G-quadruplexes. nih.govnih.gov For instance, the tetrasubstituted naphthalene (B1677914) diimide compound QN-302, a potent G4 binder, has its activity attributed to its benzyl-pyrrolidine substituent fitting into a G4 groove. nih.gov Similarly, pyridine-bis(benzimidazole) (PyBI) shows a strong affinity for parallel G4s, leading to the stalling of replication forks and transcriptional repression of G4-associated oncogenes. nih.gov The binding of these molecules can induce DNA damage specifically at G4 loci, highlighting a potential therapeutic strategy. nih.gov While not directly imidazo[4,5-b]pyridines, these compounds provide a mechanistic framework for how heterocyclic systems can achieve selective G4 recognition and stabilization.

Table 1: Examples of Imidazo[4,5-b]pyridine Derivatives and Related Compounds with DNA/RNA Interaction Mechanisms

Compound/Derivative Class Interaction Mechanism Target Biological Effect Citation(s)
Triaza-benzo[c]fluorenes Intercalation dsDNA Antiproliferative mdpi.com
Zinc(II) imidazole terpyridine complex Intercalative binding DNA DNA cleavage rsc.org
QN-302 (Naphthalene diimide) G-quadruplex groove binding G-quadruplex DNA Anticancer nih.gov
Pyridine-bis(benzimidazole) (PyBI) G-quadruplex stabilization Parallel G-quadruplex DNA Induces DNA damage, Apoptosis nih.gov

Modulation of Receptor Pathways (e.g., Angiotensin II Receptors, GABAA Receptors)

Imidazo[4,5-b]pyridine derivatives have been successfully developed as modulators of key physiological receptor pathways.

Angiotensin II Receptors: A significant body of research has focused on designing imidazo[4,5-b]pyridine-based compounds as Angiotensin II Type 1 (AT1) receptor antagonists. mdpi.comnih.govnih.gov These antagonists block the AT1 receptor, thereby preventing the action of angiotensin II, a potent vasoconstrictor, which leads to a reduction in blood pressure. mdpi.com Numerous studies have explored the structure-activity relationships of these compounds to optimize their binding affinity and pharmacological profile. nih.govresearchgate.netdocumentsdelivered.comebi.ac.uk For example, replacing the 4-phenylquinoline (B1297854) fragment of some antagonists with 4-phenylisoquinolinone or 1-phenylindene scaffolds resulted in compounds that retained high affinity for the AT1 receptor. nih.govresearchgate.net However, some of these potent derivatives exhibited low membrane permeability and oral bioavailability. nih.govebi.ac.uk

GABA-A Receptors: The imidazopyridine scaffold was first recognized for its medicinal potential through the discovery of its derivatives as positive allosteric modulators of the GABA-A receptor. mdpi.com GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can produce anxiolytic, sedative, and anticonvulsant effects. nih.gov While many modulators like benzodiazepines act at a specific site, the imidazopyridine class offers a distinct chemical framework for achieving this modulation. mdpi.comnih.gov An example is Bamaluzole, an imidazo[4,5-c]pyridine derivative, which was patented as a GABA-A receptor agonist for its anticonvulsant properties. mdpi.com

Table 2: Imidazo[4,5-b]pyridine Derivatives as Receptor Modulators

Compound/Derivative Class Receptor Target Mechanism of Action Therapeutic Potential Citation(s)
Imidazo[4,5-b]pyridine derivatives Angiotensin II (AT1) Receptor Antagonist Antihypertensive mdpi.comnih.govnih.gov
4-Phenylisoquinolinone derivatives Angiotensin II (AT1) Receptor Antagonist Antihypertensive nih.govresearchgate.net
1-Phenylindene derivatives Angiotensin II (AT1) Receptor Antagonist Antihypertensive nih.govresearchgate.net
Imidazopyridines GABA-A Positive Allosteric Modulator Not specified mdpi.com
Bamaluzole (Imidazo[4,5-c]pyridine) GABA-A Receptor Agonist Anticonvulsant mdpi.com

Enzyme Inhibition Studies and Catalytic Site Interactions (e.g., Diacylglycerol Acyltransferase 2)

The imidazo[4,5-b]pyridine core is a privileged scaffold for the development of potent and selective enzyme inhibitors targeting various diseases.

Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition: A notable success in this area is the discovery and optimization of imidazopyridine-based inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2), an enzyme critical for triglyceride synthesis. nih.gov A screening hit was optimized through key structural modifications, including the introduction of a pyrrolidine (B122466) amide group to improve lipophilic efficiency and the insertion of a sp3-hybridized carbon in the core to enhance metabolic stability. nih.gov This effort led to the identification of the preclinical candidate PF-06424439, which demonstrated excellent properties and efficacy in lowering lipid levels in rodent models of dyslipidemia. nih.gov

Kinase Inhibition: Imidazo[4,5-b]pyridine derivatives have shown significant activity against various protein kinases, which are crucial regulators of cell cycle and signaling pathways and are prominent targets in oncology. nih.govrjpbr.com

Aurora Kinases: Derivatives of 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine have been identified as inhibitors of a range of kinases, including Aurora-A and Aurora-B, which are essential for mitosis. nih.gov Co-crystallization studies with Aurora-A have revealed that different substituents on the pyrazole (B372694) ring can lead to distinct binding modes, either interacting with the P-loop or the post-hinge region, providing a basis for designing more selective inhibitors. nih.govnih.gov

Cyclin-Dependent Kinase 9 (CDK9): A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent inhibitory activity against CDK9. nih.gov Inhibition of CDK9 by a lead compound led to the downregulation of the anti-apoptotic protein Mcl-1 and the induction of apoptosis in cancer cells. nih.gov

Other Enzyme Targets: The therapeutic reach of this scaffold extends to other enzyme classes.

Poly (ADP-ribose) Polymerase (PARP): 3H-Imidazo[4,5-b]pyridine-7-carboxamide has been identified as an inhibitor of PARP, an enzyme crucial for DNA repair. By inhibiting PARP, this compound can enhance the cytotoxic effects of chemotherapeutic agents on cancer cells.

Methionyl-tRNA Synthetase: Certain imidazo[4,5-b]pyridine derivatives have shown good inhibitory effects against the methionyl-tRNA synthetase of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, presenting a potential antiparasitic strategy. mdpi.com

Table 3: Enzyme Inhibition by Imidazo[4,5-b]pyridine Derivatives

Compound/Derivative Class Enzyme Target Biological Context Example (IC50) Citation(s)
Pyrrolidine amide imidazopyridines Diacylglycerol Acyltransferase 2 (DGAT2) Lipid Metabolism PF-06424439 nih.gov
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridines Aurora-A, Aurora-B Kinase Cell Cycle, Cancer Low micromolar IC50 nih.gov
N-phenyl-imidazo[4,5-b]pyridin-2-amines Cyclin-Dependent Kinase 9 (CDK9) Transcription, Cancer Potent inhibition reported nih.gov
3H-Imidazo[4,5-b]pyridine-7-carboxamide Poly (ADP-ribose) Polymerase (PARP) DNA Repair, Cancer Potent inhibition reported
Imidazopyridine 20 Methionyl-tRNA Synthetase (T. brucei) Protein Synthesis, Parasitic Disease IC50 < 50 nM mdpi.com

Mechanistic Investigations of Antiglycation and Antioxidative Properties

Imidazo[4,5-b]pyridine derivatives have been investigated for their potential to combat glycation and oxidative stress, processes implicated in aging and chronic diseases like diabetes. mdpi.comresearchgate.net The Maillard reaction between amino acids and reducing sugars leads to advanced glycation end-products (AGEs), whose accumulation can cause cellular damage. mdpi.com

A series of novel imidazo[4,5-b]pyridine benzohydrazones were synthesized and evaluated for their antiglycation and antioxidant activities. researchgate.net The results showed that compounds with di- and trihydroxy substitutions were particularly active. researchgate.net This observation suggests that the antioxidant capacity is directly linked to the number of hydroxyl groups on the molecule. mdpi.com These groups confer a high redox potential and an enhanced ability to donate electrons, which is key to neutralizing free radicals and inhibiting the glycation process. mdpi.com

In these studies, some compounds demonstrated significant activity. For instance, one di- and trihydroxy substituted derivative showed potent antiglycation activity with an IC50 value of 140.16 ± 0.36 µM, which was notably stronger than the standard, Rutin. researchgate.net The same series of compounds also exhibited DPPH radical scavenging activity, with IC50 values ranging from 29.63 to 57.71 µM, confirming their antioxidative potential. researchgate.net These findings underscore the potential of the imidazo[4,5-b]pyridine scaffold in developing agents that can mitigate the damage caused by glycation and oxidative stress. uctm.eduresearchgate.net

Table 4: Antiglycation and Antioxidant Activity of Imidazo[4,5-b]pyridine Benzohydrazones

Activity Measurement Key Finding IC50 Range / Value Citation(s)
Antiglycation In vitro assay Di and trihydroxy substituted compounds showed good activity. 168.23-269.0 µM (general); 140.16 ± 0.36 µM (most potent) researchgate.net
Antioxidant DPPH radical scavenging Activity varied across the series. 29.63-57.71 µM researchgate.net

Applications and Future Directions in Chemical Biology and Advanced Materials Research

Development of 3H-Imidazo[4,5-b]pyridine-7-carbaldehyde and Derivatives as Chemical Probes for Biological Systems

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines allows these compounds to interact with a wide array of biological molecules. mdpi.comnih.gov This has spurred the development of derivatives as chemical probes to investigate and modulate various biological processes. These probes are instrumental in studying cellular pathways and have shown potential in diverse therapeutic areas, including the central nervous system, digestive system, cancer, and inflammation. nih.gov

For instance, certain imidazo[4,5-b]pyridine derivatives have been developed as inhibitors of mixed-lineage protein kinase 3 (MLK3), a protein implicated in cancer and neurodegenerative diseases. nih.gov The aldehyde functionality at the 7-position of the core structure provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening and optimization as biological probes.

Table 1: Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Derivative ClassBiological Target/ActivityReference
Amidino-substitutedAntiproliferative, Antiviral (RSV) mdpi.com
General ImidazopyridinesGABAA receptor modulation, Proton pump inhibition nih.gov
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9 inhibition, Anti-proliferative capes.gov.br
2,6-disubstitutedAntiproliferative (induces G2/M arrest) nih.gov
GeneralKinase inhibition (e.g., FLT3, Aurora) nih.govrjraap.com

Exploration of Proton- and Charge-Transfer Processes for Organometallic Chemistry and Material Science Applications

The imidazo[4,5-b]pyridine scaffold is not only relevant in a biological context but also exhibits intriguing photophysical properties, making it a candidate for applications in organometallic chemistry and material science. researchgate.net The interplay of isomerism and solvent properties can lead to proton and charge-transfer processes in the excited state. acs.orgnih.gov

Specifically, derivatives such as 2-(2′-hydroxyphenyl)imidazo[4,5-b]pyridine can undergo excited-state intramolecular proton transfer (ESIPT), resulting in a large Stokes shift, a desirable characteristic for fluorescent materials. acs.orgnih.gov Furthermore, the pyridine (B92270) nitrogen can act as a photobase, becoming protonated in the excited state. acs.orgnih.gov These proton and charge transfer dynamics are crucial for designing novel photoactive materials and have been investigated using techniques like UV-vis absorption and fluorescence spectroscopy. acs.orgnih.gov The deprotonation of the imidazole (B134444) >NH group can also influence the emission properties of these compounds. acs.org

Advanced Analytical Method Development for Research-Scale Detection, Isolation, and Quantification

The synthesis and purification of this compound and its derivatives necessitate robust analytical methodologies. Common synthetic routes involve the condensation of 2,3-diaminopyridines with various carbonyl compounds. nih.gov However, these reactions can lead to regioisomeric mixtures, making the isolation and characterization of the desired product challenging. nih.gov

To address this, various analytical techniques are employed. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions. mdpi.com For purification, column chromatography over silica (B1680970) gel is a standard method. researchgate.netmdpi.com The structural elucidation of the synthesized compounds relies heavily on spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). mdpi.comuctm.eduacs.org High-resolution mass spectrometry (HRMS) provides precise mass data for elemental composition confirmation. acs.org For quantitative analysis, techniques like high-performance liquid chromatography (HPLC) are utilized. acs.org

Academic Review of Patent Literature for Synthetic Innovation and SAR Trends within the Imidazo[4,5-b]pyridine Class

A review of the patent literature reveals significant innovation in the synthesis of imidazo[4,5-b]pyridine derivatives, driven by their therapeutic potential. For instance, patents describe methods for preparing key intermediates like 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, highlighting routes that aim for higher yields and fewer side reactions compared to traditional oxidation methods. google.com These synthetic advancements are crucial for large-scale production. google.com

Structure-activity relationship (SAR) studies are a cornerstone of the research in this area, aiming to correlate specific structural features with biological activity. nih.govsigmaaldrich.comacs.org For example, the substitution pattern on the imidazo[4,5-b]pyridine core has been shown to be a critical determinant of the biological activity of these compounds. nih.gov Different substituents can modulate the potency and selectivity of these derivatives as inhibitors of various enzymes or receptors. nih.gov

Identification of Emerging Research Avenues and Interdisciplinary Applications for the this compound Scaffold

The versatility of the this compound scaffold opens up numerous avenues for future research and interdisciplinary applications. The aldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives with diverse functionalities.

Emerging research is likely to focus on:

Development of Novel Therapeutics: Continued exploration of this scaffold for designing inhibitors of novel biological targets in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.govnih.gov

Advanced Materials: Further investigation into the photophysical properties of these compounds for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.netrsc.org The ability to tune properties like intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) is particularly promising. rsc.org

Catalysis: The nitrogen-rich heterocyclic core could be explored for the development of novel ligands in organometallic catalysis.

The interdisciplinary nature of this research, bridging organic synthesis, medicinal chemistry, and materials science, ensures that the this compound scaffold will remain a subject of intense scientific interest.

Q & A

Q. What are the common synthetic strategies for preparing 3H-imidazo[4,5-b]pyridine-7-carbaldehyde and its derivatives?

The synthesis typically involves condensation reactions between pyridine-2,3-diamine derivatives and aldehydes under phase-transfer catalysis. For example, 7-bromo derivatives are synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in DMF with p-toluenesulfonic acid as a catalyst . Optimizing reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement. Advanced derivatives may require sequential coupling with heterocyclic aldehydes, as seen in kinase inhibitor syntheses .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

  • NMR spectroscopy : Analyze chemical shifts for imidazo[4,5-b]pyridine protons (e.g., NH signals at δ 13–14 ppm in DMSO-d₆) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • Elemental analysis : Verify stoichiometry (e.g., C₈H₆N₃O for this compound).
  • Chromatography : Use HPLC or TLC with UV detection for purity assessment .

Q. What are the typical biological targets for imidazo[4,5-b]pyridine derivatives in early-stage drug discovery?

These compounds often target kinases (e.g., Aurora-A/B/C, c-Met) due to their ATP-binding site affinity. For example, 3H-imidazo[4,5-b]pyridines with substituents at positions 2 and 7 exhibit IC₅₀ values <1 µM against Aurora kinases . Initial screening should include kinase inhibition assays and cytotoxicity profiling in cancer cell lines.

Advanced Research Questions

Q. How can computational modeling (e.g., QM/MM) guide the design of imidazo[4,5-b]pyridine-based kinase inhibitors?

Quantum mechanical methods like AM1 or DFT can predict electronic properties (e.g., HOMO-LUMO gaps) and binding conformations. For instance, modeling the carbaldehyde group’s orientation helps optimize hydrogen bonding with kinase catalytic lysine residues . Molecular dynamics simulations further assess stability in solvent environments .

Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-b]pyridine derivatives?

Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or high mosaicity. For ambiguous electron density near the carbaldehyde group, iterative refinement with restraints (e.g., DFIX for bond lengths) and validation via R-free values are recommended . Synchrotron data collection improves resolution for small-molecule crystals.

Q. How do substituent positions (e.g., 6- vs. 7-carbaldehyde) affect the bioactivity of imidazo[4,5-b]pyridines?

Positional isomerism significantly alters target selectivity. For example:

  • 7-carbaldehyde derivatives show enhanced c-Met inhibition due to optimal steric complementarity.
  • 6-carbaldehyde analogs may exhibit off-target effects against VEGFR2 . Structure-activity relationship (SAR) studies should combine parallel synthesis with high-throughput screening.

Q. What are the challenges in scaling up imidazo[4,5-b]pyridine syntheses, and how can they be mitigated?

Common issues include:

  • Low yields in cyclization steps : Optimize catalyst loading (e.g., phase-transfer catalysts) and solvent polarity .
  • Byproduct formation (e.g., bis-adducts) : Control stoichiometry and reaction time. For example, bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] form via Michael addition side reactions unless intermediates are stabilized .
  • Purification difficulties : Use preparative HPLC with C18 columns or recrystallization from EtOH/water mixtures .

Methodological Resources

  • Synthesis Protocols : Refer to phase-transfer catalysis methods for halogenated derivatives and Na₂S₂O₄-mediated cyclization for kinase inhibitors .
  • Computational Tools : Utilize AM1 (Austin Model 1) for rapid electronic structure predictions and AutoDock Vina for docking studies .
  • Crystallography : Apply SHELX suite for structure refinement, particularly for handling twinned data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.